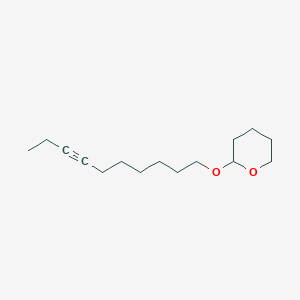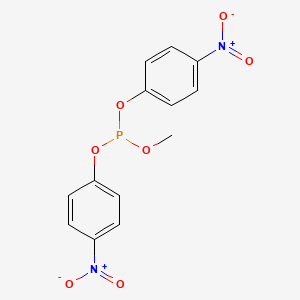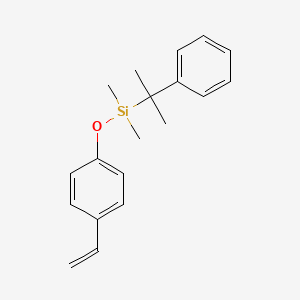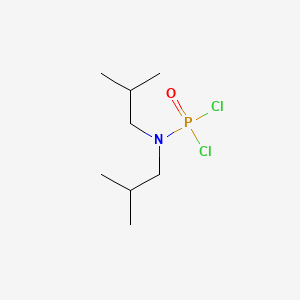
2H-Pyran, 2-(7-decynyloxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(7-decynyloxy)tetrahydro- typically involves the reaction of tetrahydropyran with a decynyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the decynyl alcohol to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran, 2-(7-decynyloxy)tetrahydro- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 2-(7-decynyloxy)tetrahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the decynyloxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
2H-Pyran, 2-(7-decynyloxy)tetrahydro- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with cellular membranes and its effects on biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological targets and pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-(7-decynyloxy)tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes and alters their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-: This compound is similar in structure but features a heptadecynyloxy group instead of a decynyloxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound has a propynyloxy group and is used in similar applications.
Uniqueness
2H-Pyran, 2-(7-decynyloxy)tetrahydro- is unique due to its specific decynyloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
172917-61-2 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-dec-7-ynoxyoxane |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2,5-14H2,1H3 |
Clé InChI |
ZPVPJAWJPVNOPO-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)

![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)


![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)


![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)



